Ligularine

描述

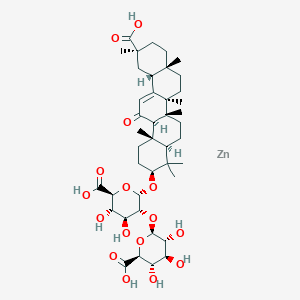

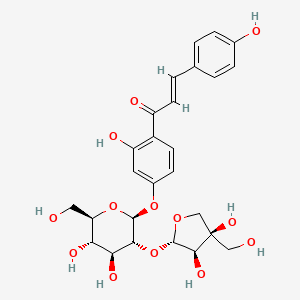

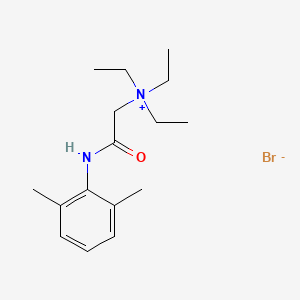

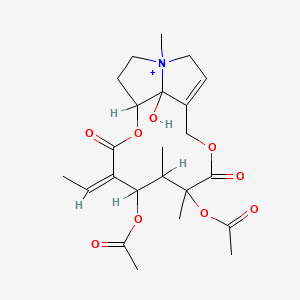

Ligularine is a natural pyrrolizidine alkaloid compound . It is sourced from the herbs of Ligularia hodgsonii . It is a hepatotoxic otonecine-type pyrrolizidine alkaloid .

Synthesis Analysis

While there isn’t specific information available on the synthesis of Ligularine, studies have been conducted on the biosynthesis of flavonoids in G. uralensis, which could potentially provide insights into the biosynthesis of Ligularine . Another study discusses the total synthesis of a highly oxygenated bisabolane sesquiterpene isolated from Ligularia lankongensis .

Molecular Structure Analysis

Ligularine has a molecular formula of C19H27NO7 and a molecular weight of 381.4 g/mol . The Ligularine molecule contains a total of 56 bonds .

Physical And Chemical Properties Analysis

It can be dissolved in various solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .

科研应用

Structural Characterization and Solubility Properties

Ligularine is identified as a hepatotoxic otonecine-type pyrrolizidine alkaloid from Ligularia hodgsonii, a plant used in traditional Chinese medicine. Its unique solubility in both nonpolar and aqueous solutions, due to the presence of ionized and non-ionized forms, suggests a potential role in the intoxication effects of water extracts from herbs containing such alkaloids (Lin et al., 2000).

Antibacterial Activity

Research on Ligularia songarica has led to the discovery of bisabolane-type sesquiterpenes, with some compounds showing significant antibacterial activity against various bacterial strains, indicating potential applications in developing new antibacterial agents (Fu et al., 2000).

Chemotaxonomic Study

A chemotaxonomic study on Ligularia sagitta highlighted the isolation of a new eremophilane-type sesquiterpene along with other known compounds, suggesting the chemotaxonomic significance of these compounds in understanding the phylogenetic evolution and classification of Ligularia species (Gong et al., 2018).

Cytotoxic Activity

Several studies have identified compounds from Ligularia species with cytotoxic activities against various cancer cell lines, suggesting potential applications in cancer research and therapy development. For instance, altaicalarins from Ligularia altaica showed significant cytotoxicity against human lung carcinoma and breast adenocarcinoma cell lines (Wang et al., 2010).

Species Identification and Safety Assessment

The complete chloroplast genome has been proposed as a "super-barcode" for identifying Ligularia species, which is crucial for ensuring the safety and efficacy of medicinal applications due to the presence of toxic pyrrolizidine alkaloids in some species (Chen et al., 2018).

Acaricidal Activity

Ligularia virgaurea extracts have demonstrated strong acaricidal activity against Sarcoptes scabiei in vitro, suggesting potential for developing treatments for acariasis in animals (Luo et al., 2015).

未来方向

性质

IUPAC Name |

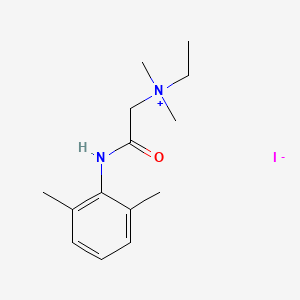

[(4Z)-7-acetyloxy-4-ethylidene-17-hydroxy-6,7,14-trimethyl-3,8-dioxo-2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32NO9/c1-7-17-19(31-14(3)25)13(2)22(5,33-15(4)26)21(28)30-12-16-8-10-24(6)11-9-18(23(16,24)29)32-20(17)27/h7-8,13,18-19,29H,9-12H2,1-6H3/q+1/b17-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJFFAMMZKASLBJ-IDUWFGFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/C(C(C(C(=O)OCC2=CC[N+]3(C2(C(CC3)OC1=O)O)C)(C)OC(=O)C)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32NO9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

466.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ligularine | |

CAS RN |

34429-54-4 | |

| Record name | Ligularine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034429544 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。